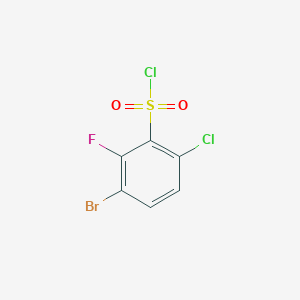![molecular formula C28H25NO4 B13510420 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a [4+2] cycloaddition reaction to form the bicyclic core, followed by functional group modifications to introduce the Fmoc protecting group and the phenyl substituent . The reaction conditions often involve the use of chiral catalysts to ensure enantioselectivity, and the reactions are typically carried out under mild conditions to preserve the integrity of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc protecting group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. The bicyclic structure provides rigidity and conformational stability, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid
- 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness
What sets 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This combination provides a balance of stability, reactivity, and selectivity that is valuable in various applications, from organic synthesis to drug development.
Propiedades
Fórmula molecular |
C28H25NO4 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C28H25NO4/c30-25(31)28-15-27(16-28,19-8-2-1-3-9-19)17-29(18-28)26(32)33-14-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,30,31) |
Clave InChI |
VFXUIUFVLRQRDX-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13510342.png)





![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)

![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)

![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)


![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)
